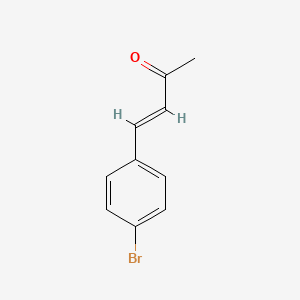

4-(4-Bromophenyl)but-3-en-2-one

Description

4-(4-Bromophenyl)but-3-en-2-one (CAS: 3815-31-4) is an α,β-unsaturated ketone with the molecular formula C₁₀H₉BrO and a molecular weight of 225.082 g/mol. Its structure features a conjugated enone system (C=O and C=C bonds) and a 4-bromophenyl substituent, which imparts distinct electronic and steric properties. The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone under basic conditions . Microwave-assisted methods have been reported to enhance reaction efficiency, yielding the product as a yellow oil with high purity .

Characterization is achieved through spectroscopic techniques (IR, NMR, MS) , and its IUPAC Standard InChIKey (ZQNVTVOTCKZKHJ-NSCUHMNNSA-N) confirms stereochemical specificity . The bromine atom at the para position enhances electron-withdrawing effects, influencing reactivity and applications in nonlinear optics and medicinal chemistry .

Propriétés

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNVTVOTCKZKHJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876231 | |

| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-31-4, 20511-04-0 | |

| Record name | (3E)-4-(4-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(4-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(4-Bromophenyl)but-3-en-2-one can be synthesized through various methods. One common method involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically proceeds under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 4-(4-Bromophenyl)but-3-en-2-one exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 12.5 µM against MCF7 cells, indicating potent cytotoxicity.

Case Study: Breast Cancer Treatment

In vivo studies using mouse models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors, suggesting its potential as an effective anticancer agent .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A series of derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the bromophenyl group enhanced antimicrobial efficacy significantly.

Table: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

Materials Science Applications

1. Organic Electronics

The unique structural properties of this compound make it suitable for applications in organic electronics. Its thermal stability and electronic characteristics can be tailored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Thermal Stability

A study investigating the thermal properties of this compound found it to exhibit superior thermal stability compared to traditional polymers, making it a candidate for high-temperature applications in electronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and ketones under basic conditions. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially affecting their function .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Properties

Notes:

- *Microwave synthesis yields higher efficiency compared to conventional methods .

- Electron-withdrawing groups (Br, NO₂) increase electrophilicity of the enone system, while electron-donating groups (OCH₃) enhance conjugation .

Physicochemical and Optical Properties

Nonlinear Optical (NLO) Performance

- This compound exhibits moderate NLO activity due to its conjugated π-system. However, its βHRS value (~25 × 10⁻³⁰ cm⁴·statvolt⁻¹) is twofold lower than 4-DMDBA (dimethylamino-substituted analogue), highlighting the superior electron-donating capacity of -NMe₂ over -Br .

- The extended conjugation in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one further enhances βHRS, demonstrating the critical role of conjugation length in NLO applications .

Thermal and Solubility Behavior

- Bromine substituents increase molecular weight and polarizability, improving thermal stability but reducing solubility in polar solvents compared to methoxy or nitro analogues .

- The trifluoromethyl group in Compound 11 () enhances lipophilicity, making it more suitable for biological membrane penetration .

Activité Biologique

4-(4-Bromophenyl)but-3-en-2-one, also known as 4-bromo chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study comparing various brominated compounds showed that this compound had enhanced activity against certain bacterial strains compared to its chlorinated analogues. The increased electron density due to the bromine substitution contributes to its effectiveness in disrupting bacterial cell membranes and inhibiting growth .

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 4-(4-Chlorophenyl)but-3-en-2-one | E. coli | 10 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study highlighted its effectiveness against various fungal pathogens, including Candida albicans and Aspergillus niger. The mechanism appears to involve the disruption of fungal cell wall synthesis and function .

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Candida albicans | 25 |

| This compound | Aspergillus niger | 30 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival contributes to its anticancer effects .

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 20 µM. The compound induced apoptosis through the activation of caspases, leading to programmed cell death.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances the lipophilicity of the compound, facilitating its penetration into cellular membranes. Additionally, the conjugated double bond system allows for electron delocalization, which is crucial for its reactivity with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)but-3-en-2-one?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous bromophenyl derivatives (e.g., (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one) are prepared by Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic conditions. Optimization involves controlling reaction temperature (60–80°C) and using catalysts like NaOH or KOH in ethanol . Yield improvements often require purification via column chromatography or recrystallization.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- 1H/13C NMR : The α,β-unsaturated ketone moiety shows characteristic deshielded protons (δ 6.5–7.8 ppm for vinyl protons) and carbonyl carbon signals at ~190–200 ppm .

- IR Spectroscopy : A strong absorption band at ~1650–1700 cm⁻¹ confirms the C=O stretch.

- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of Br or CO groups) validate the structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.